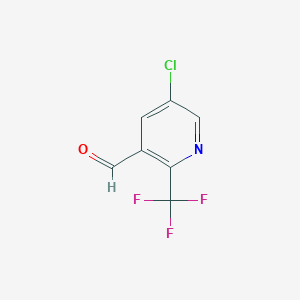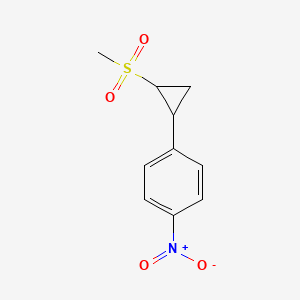
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene is an organic compound that features a cyclopropyl ring substituted with a methylsulfonyl group and a nitrobenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a cyclopropyl precursor with methanesulfonyl chloride in the presence of a base to introduce the methylsulfonyl group . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(2-(Methylsulfonyl)cyclopropyl)-4-aminobenzene .
Wissenschaftliche Forschungsanwendungen
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activities or receptor interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of specialty chemicals
Wirkmechanismus
The mechanism by which 1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene exerts its effects depends on its specific interactions with molecular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological molecules. The methylsulfonyl group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(Methylsulfonyl)cyclopropyl)-4-aminobenzene: A reduced form of the compound with an amine group instead of a nitro group.
1-(2-(Methylsulfonyl)cyclopropyl)-4-chlorobenzene: A similar compound with a chlorine substituent instead of a nitro group.
Uniqueness
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene is unique due to the presence of both a cyclopropyl ring and a nitro group, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H11NO4S |
|---|---|
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
1-(2-methylsulfonylcyclopropyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO4S/c1-16(14,15)10-6-9(10)7-2-4-8(5-3-7)11(12)13/h2-5,9-10H,6H2,1H3 |
InChI-Schlüssel |
PLZYWCRLGTYBFP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dimethylbenzo[d]isothiazole](/img/structure/B13010897.png)
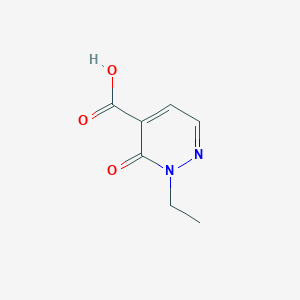

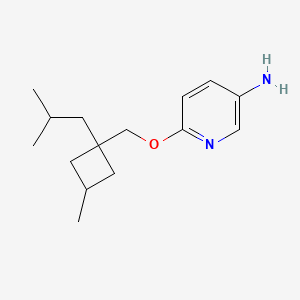
![2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13010924.png)
![6,6-Difluoro-2-azabicyclo[3.2.0]heptane](/img/structure/B13010925.png)
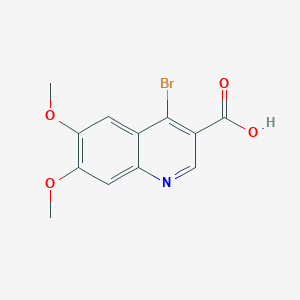
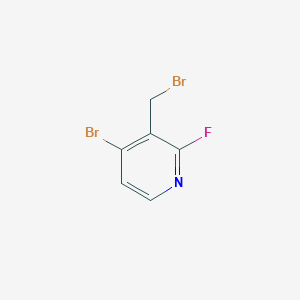
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)

![methyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B13010955.png)
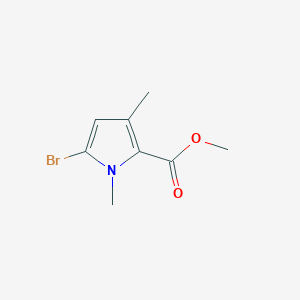
![9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid](/img/structure/B13010970.png)
